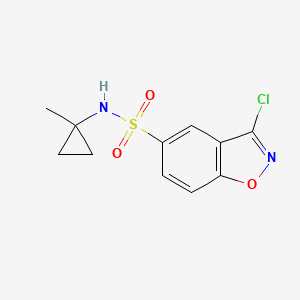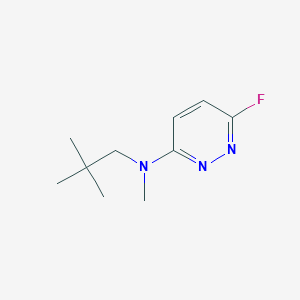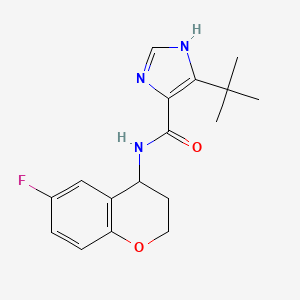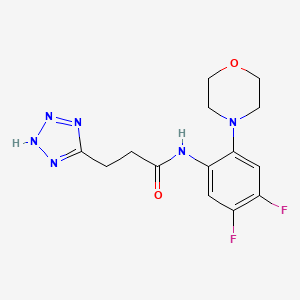![molecular formula C17H24FN3O2 B7436748 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone is a chemical compound that is widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone involves the inhibition of various kinases, particularly PI3Kα and mTOR, which are key regulators of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancer and other diseases, leading to aberrant cell growth, proliferation, and survival. By inhibiting these kinases, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone can potentially block this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been shown to exhibit potent biochemical and physiological effects, particularly in cancer cells. The compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells, by inhibiting the PI3K/AKT/mTOR signaling pathway. In addition, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been shown to inhibit tumor growth and metastasis in various animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone is its potent inhibitory activity against several kinases, which makes it a valuable tool for studying various signaling pathways involved in cancer and other diseases. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone research. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations, such as poor solubility. Finally, future research can focus on elucidating the molecular mechanisms underlying the inhibitory activity of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone against various kinases, which can provide valuable insights into the development of novel targeted therapies for cancer and other diseases.
Synthesemethoden
The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone involves a multi-step process that includes the reaction of 6-fluoropyridine-2-carboxylic acid with piperazine, followed by the reaction of the resulting intermediate with 1-(bromomethyl)cyclobutane-1-carboxylic acid, and finally the reaction of the resulting intermediate with 2-amino-2-methyl-1-propanol. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK, which are involved in various signaling pathways that regulate cell growth, proliferation, and survival.
Eigenschaften
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-13(2)23-17(7-4-8-17)16(22)21-11-9-20(10-12-21)15-6-3-5-14(18)19-15/h3,5-6,13H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXYKGLCVDPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)


![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)

![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
